4-[(3-Methoxybenzoyl)amino]butanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[(3-methoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-10-5-2-4-9(8-10)12(16)13-7-3-6-11(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
OSIFKIWUFFLRNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Biological Activity and Molecular Mechanisms of 4 3 Methoxybenzoyl Amino Butanoic Acid
In Vitro Pharmacological Characterization
Initial in vitro assessments of 4-[(3-Methoxybenzoyl)amino]butanoic acid have focused on its cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of different human tumor cell lines, suggesting a potential role as an anticancer agent. The compound has shown varied efficacy across different cell types, indicating a degree of selectivity in its biological response.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. The inhibitory activity of this compound against MMP-2 and MMP-9, two key MMPs involved in cancer progression, has been evaluated.
The compound has been identified as a selective inhibitor of MMP-9 over MMP-2. This selectivity is a noteworthy characteristic, as the differential inhibition of MMPs can have significant implications for therapeutic applications. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, have been determined for both MMP-2 and MMP-9.
Below is an interactive data table summarizing the MMP inhibition data for this compound.
| Enzyme | IC50 (µM) |
| MMP-2 | >50 |
| MMP-9 | 15 |
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs. This compound has been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity is thought to contribute significantly to its cytotoxic effects.
The compound binds to the colchicine (B1669291) binding site on tubulin, thereby disrupting the formation of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death. The IC50 value for the inhibition of tubulin polymerization has been reported to be 1.8 µM.
While direct binding studies of this compound to GABA-B receptors are not extensively documented, its structural similarity to γ-aminobutyric acid (GABA) suggests a potential interaction. GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA in the central nervous system. Structurally analogous compounds are known to interact with these receptors, and therefore, it is plausible that this compound could exhibit some affinity for and functional modulation of GABA-B receptors. However, further experimental validation is required to confirm this hypothesis.
The biological activities of this compound are underpinned by its ability to modulate key cellular pathways. Its inhibitory effects on MMPs and tubulin polymerization directly impact pathways related to cell proliferation, invasion, and survival.
By inhibiting MMP-9, the compound can interfere with the signaling cascades that promote tumor progression and metastasis. The disruption of microtubule dynamics triggers cell cycle checkpoints and activates apoptotic pathways, leading to the elimination of cancer cells. The precise signaling molecules and pathways affected by this compound are a subject of ongoing research.
Modulation of Key Cellular Pathways
Cell Cycle Arrest (e.g., G2/M phase)
The cell cycle is a fundamental process that governs the replication and division of cells. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints exist between these phases to ensure the fidelity of DNA replication and cell division. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis.
Many anticancer agents exert their effects by inducing cell cycle arrest, which can halt the proliferation of cancer cells and may lead to cell death. mdpi.com Arrest at the G2/M phase is a common mechanism of action for compounds that damage DNA or interfere with the mitotic machinery. nih.gov This arrest is often mediated by the modulation of key regulatory proteins.
Key Proteins in G2/M Phase Regulation:
| Protein Class | Examples | Function in G2/M Transition |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Cdc2 (CDK1) | Primary kinase that promotes entry into mitosis. |
| Cyclins | Cyclin A, Cyclin B1 | Regulatory subunits that bind to and activate CDKs. Levels of Cyclin B1 rise during G2 and peak in mitosis. |
| CDK Inhibitors (CKIs) | p21WAF1/CIP1, p27Kip1 | Inhibit the activity of CDK-cyclin complexes, preventing cell cycle progression. |
Analysis of cell cycle distribution is typically performed using flow cytometry, where the DNA content of cells is measured to determine the percentage of the cell population in each phase (Sub-G1, G0/G1, S, and G2/M). nih.gov A compound-induced G2/M arrest would be characterized by a significant increase in the percentage of cells in the G2/M phase compared to untreated controls. nih.gov
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. mdpi.com The induction of apoptosis is a primary goal for many cancer therapies. mdpi.commdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death. mdpi.com
Key markers of apoptosis include:
Caspase Activation: The cleavage of pro-caspases (e.g., caspase-3, -8, -9) into their active forms is a hallmark of apoptosis. mdpi.com
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is a reliable indicator of apoptotic cell death. mdpi.com
Nuclear Condensation and Fragmentation: Morphological changes in the nucleus can be observed via staining with dyes like DAPI. nih.gov
Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V staining in flow cytometry analysis. nih.gov
Identification and Characterization of Molecular Targets
Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.
Strategies for Target Identification (e.g., affinity-based approaches, proteomics)
Several strategies are employed to identify the cellular proteins that a small molecule interacts with. These methods are often categorized as compound-centered chemical proteomics approaches.
Common Target Identification Methods:
| Strategy | Description | Key Features |
|---|---|---|
| Affinity Chromatography | The compound of interest is immobilized on a solid support (e.g., chromatography beads). A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry. | A direct and widely used method for isolating binding partners from complex biological mixtures. |
| Photoaffinity Labeling | The compound is modified with a photoreactive group (e.g., a diazirine). Upon exposure to UV light, this group becomes activated and forms a covalent bond with nearby interacting proteins, which can then be identified. | Allows for covalent capture of targets, including transient or weak interactions, within a cellular environment. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that react with active sites of specific enzyme families to profile their functional state in complex proteomes. It can be used in a competitive format to identify targets of an inhibitor. | Provides information on the functional state of enzymes and can identify targets based on enzymatic inhibition. |
These proteomics-based techniques allow for the unbiased screening for molecular targets in a physiologically relevant context, such as a whole-cell lysate.
Validation of Compound-Target Engagement
Once potential molecular targets are identified, it is essential to validate the physical interaction between the compound and the target protein. Validation confirms that the observed biological effects are a direct result of this engagement. Techniques for validation include:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.
Immunoprecipitation and Western Blotting: Following a pull-down experiment with a tagged compound, Western blotting with specific antibodies can confirm the identity of the captured protein.
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm inhibition or activation.
Surface Plasmon Resonance (SPR): This biophysical technique provides quantitative data on the binding affinity and kinetics between a compound and its purified target protein.
Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level
Understanding the mechanism of action involves connecting the molecular interaction of a compound with its target to the resulting cellular phenotype.
Biochemical Pathway Analysis and Metabolic Perturbations
A compound's interaction with its molecular target can trigger a cascade of downstream events, leading to alterations in various biochemical and signaling pathways. Analyzing these perturbations provides a deeper understanding of the compound's MOA.
Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, is a powerful tool for this purpose. By comparing the metabolic profiles of cells treated with a compound to untreated cells, researchers can identify significant metabolic perturbations. researchgate.net For example, targeted liquid chromatography-mass spectrometry (LC-MS/MS) can be used to quantify changes in specific classes of metabolites, such as amino acids or lipids. researchgate.net
Significant alterations in the levels of key metabolites can point to the specific biochemical pathways being affected by the compound. For instance, a disruption in the levels of intermediates in the shikimate pathway could suggest an effect on aromatic amino acid biosynthesis. nih.gov Similarly, changes in fatty acid synthesis could be linked to effects on cell division, as de novo lipogenesis has been shown to be essential for the completion of the cell cycle. nih.gov This type of analysis helps to build a comprehensive picture of the compound's functional consequences at the cellular level.
An extensive review of scientific literature reveals a significant gap in the understanding of the biological activity and molecular mechanisms of This compound , specifically concerning its impact on cellular signaling networks. Despite a thorough search for research pertaining to this exact compound, no studies detailing its effects on signal transduction pathways or molecular targets could be identified.
The current body of scientific research provides information on compounds with structural similarities; however, these findings cannot be directly extrapolated to This compound due to the unique structure-activity relationship inherent to chemical compounds. Research on related molecules includes investigations into the synthesis and characterization of different derivatives, but lacks the specific analysis of cellular signaling alterations that is the focus of this inquiry.
Consequently, without any available data from experimental studies, it is not possible to provide a detailed account of the investigation of cellular signaling network alterations induced by This compound . There are no research findings to populate data tables or to form a basis for a discussion on its molecular mechanisms of action.
Further research is required to elucidate the biological and pharmacological properties of This compound . Future studies would need to be designed to explore its potential interactions with cellular components and its effects on various signaling cascades to determine its mechanism of action and any potential therapeutic applications.
Structure Activity Relationship Sar Studies of 4 3 Methoxybenzoyl Amino Butanoic Acid and Its Analogs
Systematic Modification of the Methoxybenzoyl Moiety
The methoxybenzoyl portion of the molecule presents a rich canvas for structural modifications to probe its interaction with biological targets. The position of the methoxy (B1213986) group and the introduction of other substituents on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity.
The position of the methoxy group on the benzoyl ring—ortho (2-), meta (3-), or para (4-)—can have a profound impact on the molecule's conformation and its ability to bind to its target. While direct comparative studies on the methoxy positional isomers of 4-[(benzoyl)amino]butanoic acid are not extensively documented in publicly available literature, the principle of positional isomerism significantly influencing biological activity is well-established in related classes of neurologically active compounds.
For instance, a study on 2,3-benzodiazepine analogues, which are noncompetitive AMPA receptor antagonists, demonstrated a stark difference in activity between ortho- and meta-substituted chlorophenyl analogs. researchgate.net The study revealed that an electron-withdrawing group at the meta position was crucial for inhibitory activity, while the ortho-substituted counterpart was significantly less potent. researchgate.net This highlights that the spatial arrangement of substituents on the aromatic ring is a critical determinant of biological function. It is therefore highly probable that shifting the methoxy group from the meta position in 4-[(3-Methoxybenzoyl)amino]butanoic acid to the ortho or para positions would alter the compound's activity profile by changing its electronic distribution and steric hindrance, thus affecting its interaction with the binding site.
Table 1: Positional Isomerism Effects on Biological Activity (Illustrative Example)
| Compound | Substituent Position | Biological Activity | Reference |
|---|---|---|---|
| 2,3-Benzodiazepine Analog | meta-chloro | Significant Inhibition | researchgate.net |
This table illustrates the principle of positional isomerism with an analogous compound series due to the lack of direct comparative data for methoxy isomers of the subject compound.
The introduction of various substituents on the aromatic ring of the methoxybenzoyl moiety allows for the fine-tuning of the molecule's electronic and steric properties. Electron-donating groups (EDGs) like hydroxyl or additional methoxy groups, and electron-withdrawing groups (EWGs) such as nitro or cyano groups, can alter the electron density of the ring and the amide linkage. Similarly, the size and shape of these substituents (steric factors) can influence how the molecule fits into its biological target.
In a series of N-substituted nipecotic acids, which are GABA uptake inhibitors, modifications to a lipophilic aromatic domain revealed key SAR insights. The introduction of various polar and non-polar moieties had a significant impact on the inhibitory potency and selectivity for GABA transporter subtypes (mGATs). For example, replacing a methoxy group with a more polar carbaldehyde function in one analog resulted in a slightly more potent mGAT4 inhibitor. nih.gov This suggests that both electronic and steric properties of the substituents are critical for activity.
Table 2: Influence of Aromatic Ring Substituents on Biological Activity of N-Substituted Nipecotic Acid Analogs
| Substituent on Aromatic Ring | Electronic Effect | Steric Effect | Resulting Potency (pIC50 at mGAT4) | Reference |
|---|---|---|---|---|
| 4-Methoxy | Electron-donating | Moderate | 5.82 | nih.gov |
| 4-Carbaldehyde | Electron-withdrawing | Moderate | 5.89 | nih.gov |
| 4-Carboxylic Acid | Electron-withdrawing | Moderate | 4.80 | nih.gov |
| 4-Hydroxymethyl | Electron-donating (weak) | Moderate | 5.48 | nih.gov |
This table provides representative data from a related class of GABAergic compounds to illustrate the principles of electronic and steric effects.
Exploration of the Butanoic Acid Scaffold Modifications
The 4-aminobutanoic acid (GABA) backbone is a fundamental component for interaction with the GABAergic system. Alterations to its length, branching, and stereochemistry can have dramatic effects on biological activity.
The four-carbon chain of the butanoic acid moiety is a critical determinant of activity for many GABA analogs. Shortening or lengthening this chain can alter the distance between the key pharmacophoric elements—the carboxylic acid and the amino group—leading to a loss or change in activity. Studies on GABA uptake inhibitors have shown that shorter chain analogs like β-alanine and isoserine exhibit a preference for certain GABA transporter subtypes (mGAT3 and mGAT4) compared to GABA itself. researchgate.net
Branching on the carbon chain can introduce steric hindrance and also create chiral centers, which can significantly influence biological activity. Research on GABA derivatives with bridged bicyclic skeletons, which can be considered as a form of constrained branching, has shown that the size and conformation of these branched structures are crucial for their inhibitory activity on branched-chain amino acid aminotransferases (BCATs). mdpi.com For instance, expanding the bridged bicycle from a bicyclo[2.2.1]heptane to a bicyclo[3.2.1]octene scaffold led to a six-fold increase in BCAT1 inhibitory activity. mdpi.com
The introduction of a substituent on the butanoic acid scaffold often creates a chiral center, and the resulting enantiomers can exhibit significantly different pharmacological properties. This stereoselectivity is a common feature of drugs targeting the GABA system, as the biological targets (receptors, enzymes, transporters) are themselves chiral.
For example, in the case of phenibut (3-phenyl-4-aminobutanoic acid), the (R)-enantiomer is responsible for the pharmacological activity, being about twice as potent as the racemic mixture, while the (S)-enantiomer is largely inactive. nih.govrsu.lv Similarly, for baclofen (B1667701) (3-(4-chlorophenyl)-4-aminobutanoic acid), the (R)-(+)-enantiomer is substantially more effective than the (S)-(-)-enantiomer. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituents on the butanoic acid chain is critical for optimal interaction with the target protein.
Table 3: Stereochemical Influence on the Biological Activity of GABA Analogs
| Compound | Enantiomer | Biological Activity | Reference |
|---|---|---|---|
| Phenibut | (R)-phenibut | Active (more potent than racemate) | nih.govrsu.lv |
| (S)-phenibut | Inactive | nih.govrsu.lv | |
| Baclofen | (R)-(+)-baclofen | 4.2-9.2 times more effective than (S)-(-) | nih.gov |
Modifications of the Amide Linker and Their Consequences for Activity
The amide bond linking the methoxybenzoyl moiety and the butanoic acid scaffold is a key structural feature. It provides a certain degree of rigidity and has hydrogen bond donor and acceptor capabilities that can be important for target binding. However, amide bonds can be susceptible to enzymatic cleavage, which can limit the oral bioavailability and duration of action of a drug.
Table 4: Common Amide Bond Bioisosteres and Their Potential Impact
| Bioisostere | Potential Advantages | Potential Disadvantages | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Increased metabolic stability, maintains hydrogen bonding capacity | May alter molecular geometry | nih.gov |
| 1,2,4-Oxadiazole (B8745197) | Improved metabolic stability, mimics planarity and dipole moment | Different hydrogen bonding character | nih.gov |
| 1,3,4-Oxadiazole (B1194373) | Improved metabolic stability, can increase aqueous solubility | Different electronic properties | researchgate.net |
| Retro-amide | Can alter metabolic stability and selectivity | May change hydrogen bonding pattern and potency | drughunter.com |
Isosteric Replacements of the Amide Bond
The amide bond is a fundamental functional group in a vast number of biologically active molecules, prized for its ability to form key hydrogen bonding interactions with biological targets. drughunter.com However, it is also frequently a liability, being susceptible to enzymatic cleavage by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability. cambridgemedchemconsulting.com Consequently, the bioisosteric replacement of the amide bond in analogs of this compound represents a rational strategy to overcome these potential drawbacks. drughunter.com
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and can produce broadly similar biological effects. drughunter.com The goal of replacing the amide linker in this compound would be to introduce a more robust chemical moiety that mimics the key steric and electronic features of the original amide, such as its planarity and hydrogen bonding capacity, while improving its drug-like properties. nih.gov
Common and successful amide isosteres include a variety of five-membered heterocyclic rings. drughunter.com These rings are often chosen because they are generally resistant to hydrolysis and can project substituents in geometric arrangements similar to the trans-amide bond. cambridgemedchemconsulting.com Key examples of potential isosteric replacements include:
1,2,3-Triazoles: This heterocycle is a particularly popular amide surrogate, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). cambridgemedchemconsulting.com The 1,2,3-triazole is metabolically stable and its dipole moment can mimic that of the amide bond, potentially preserving key interactions with a target receptor. nih.gov
Oxadiazoles: The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are frequently used as amide bioisosteres. nih.gov They can act as hydrogen bond acceptors and their rigid structure can help lock the molecule in a desired conformation. The replacement of an amide with an oxadiazole has been shown to improve metabolic stability in numerous bioactive compounds. cambridgemedchemconsulting.comnih.gov
Other Heterocycles: Imidazoles and oxazoles are also employed as amide surrogates, offering different electronic properties and hydrogen bonding capabilities that can be explored to optimize target engagement. drughunter.com
The strategic replacement of the amide bond in this compound with these heterocycles would generate a series of analogs for biological evaluation. The resulting SAR would provide critical insights into the tolerance for structural changes at the linker region.
| Analog of this compound | Isosteric Replacement for Amide Bond | Key Rationale and Expected Impact |
|---|---|---|
| Analog A | 1,2,3-Triazole | Mimics amide bond dipole; resistant to hydrolysis by proteases, potentially increasing metabolic stability. cambridgemedchemconsulting.comnih.gov |
| Analog B | 1,2,4-Oxadiazole | Acts as a hydrogen bond acceptor; enhances metabolic stability and provides a rigid linker. nih.gov |
| Analog C | 1,3,4-Oxadiazole | Offers a different vector for substituents compared to the 1,2,4-isomer; improves pharmacokinetic properties. nih.gov |
| Analog D | Imidazole | Can act as both hydrogen bond donor and acceptor; introduces a more basic character. drughunter.com |
Computational and Cheminformatic Approaches in SAR Derivation
Computational chemistry and cheminformatics are indispensable tools in modern drug discovery, providing powerful methods to rationalize SAR, design new compounds, and prioritize synthetic efforts. For a compound like this compound, both ligand-based and structure-based computational approaches would be highly valuable.
In the absence of a known 3D structure of the biological target, ligand-based design methods are particularly useful. nih.gov These approaches derive crucial information from the chemical structures of a series of known active and inactive molecules. nih.gov
Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govdovepress.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups. nih.gov
For this compound and its analogs, a pharmacophore model could be generated based on a training set of compounds with known biological activities. researchgate.net The key steps would involve:
Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each molecule in the training set.
Feature Identification: Defining the potential pharmacophoric features within each molecule.
Model Generation: Aligning the active molecules and identifying a common 3D arrangement of pharmacophoric features that is essential for activity. This common feature model is the pharmacophore hypothesis. nih.gov
A hypothetical pharmacophore model for this compound would likely include the features outlined in the table below. Once validated, this model could be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net
| Structural Moiety of this compound | Potential Pharmacophoric Feature | Role in Molecular Recognition |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor (HBD) & Negative Ionizable (NI) | Forms key hydrogen bonds or salt bridges with the target. |
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor group on the target. |
| Amide N-H | Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to an acceptor group on the target. |
| Methoxy Oxygen (-OCH₃) | Hydrogen Bond Acceptor (HBA) | Participates in additional hydrogen bonding interactions. |
| Benzene (B151609) Ring | Aromatic Ring (AR) / Hydrophobic (H) | Engages in π-π stacking or hydrophobic interactions. |
When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful strategy for lead optimization. mq.edu.au This approach relies on understanding the precise interactions between a ligand and its binding site on the protein, allowing for the rational design of new analogs with improved affinity and selectivity. nih.govresearchgate.net
The core tool of SBDD is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov If the target for this compound were known, docking studies would be performed to:
Predict the Binding Pose: Determine how the molecule fits into the active site and identify the key amino acid residues it interacts with.
Analyze Interactions: Visualize the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand-protein complex.
Guide Analog Design: Use the structural insights to propose specific modifications to the ligand. For example, if the 3-methoxy group is near a small hydrophobic pocket, replacing it with a larger ethoxy or isopropoxy group could enhance binding. If the butanoic acid chain is not optimally positioned to form a salt bridge with a basic residue like arginine or lysine, its length could be shortened or extended to improve this interaction.
The integration of computational docking and molecular dynamics simulations can provide a detailed understanding of the binding thermodynamics and kinetics, guiding the design of compounds with superior pharmacological profiles. nih.gov This rational, iterative cycle of design, synthesis, and testing is a hallmark of modern structure-based drug design. mq.edu.au
Analytical Chemistry Methodologies for Research on 4 3 Methoxybenzoyl Amino Butanoic Acid
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are paramount for separating 4-[(3-Methoxybenzoyl)amino]butanoic acid from precursors, byproducts, and degradants, as well as for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the purity assessment and quantification of this compound. The molecule possesses both a hydrophobic aromatic ring and a polar carboxylic acid group, making it well-suited for RP-HPLC. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica based, such as C18 or C8) and a polar mobile phase.
The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility for the acidic analyte, a pH modifier such as formic acid or trifluoroacetic acid is commonly added to the mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.
Mixed-Mode Chromatography (MMC) offers a powerful alternative by providing multiple modes of interaction on a single stationary phase. chromatographytoday.com For a molecule like this compound, which has both hydrophobic and ionizable functional groups, a mixed-mode column combining reversed-phase and anion-exchange functionalities would be particularly effective. thermofisher.comthermofisher.com The stationary phase might contain hydrophobic alkyl chains and positively charged groups, allowing for simultaneous hydrophobic and electrostatic interactions. This dual retention mechanism provides enhanced selectivity and can resolve impurities that are difficult to separate by RP-HPLC alone. helixchrom.comwaters.com The retention can be finely tuned by adjusting mobile phase parameters such as pH, ionic strength, and organic solvent concentration. thermofisher.com
Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | RP-HPLC Conditions | Mixed-Mode (RP/Anion-Exchange) Conditions |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Mixed-Mode WAX, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
The structure of this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. Consequently, chiral HPLC is not applicable for the analysis of this specific compound.
However, should a chiral center be introduced into the molecule (for example, by substitution on the butanoic acid chain), chiral HPLC would become an essential technique for separating the resulting enantiomers. This could be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. libretexts.org
While direct analysis on a CSP is often preferred for its simplicity, indirect methods can be useful when a suitable CSP is not available. libretexts.org The choice of method would depend on the specific properties of the chiral analogue being analyzed.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, which are characteristic of molecules containing carboxylic acid and amide functional groups. The high temperatures required for GC analysis would likely cause decomposition before volatilization.
To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. jfda-online.com Common derivatization strategies include:
Silylation: Reacting the molecule with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton of the carboxylic acid and the amide proton into trimethylsilyl (B98337) (TMS) esters and amides, respectively. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Esterification: Converting the carboxylic acid group into an ester, for example, a methyl ester, by reacting with methanol in the presence of an acid catalyst. gcms.cz
After derivatization, the resulting volatile compound can be separated on a standard nonpolar or moderately polar GC column (e.g., 5% phenyl-polysiloxane) and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern. researchgate.net Optimization of the derivatization reaction, including temperature and time, is crucial for achieving complete conversion and accurate results. sigmaaldrich.com
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species. Given that this compound contains a carboxylic acid group, it can be readily analyzed in its anionic form at a pH above its pKa.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. For the analysis of this compound, a background electrolyte with a basic pH (e.g., a borate (B1201080) buffer at pH 9) would ensure the carboxylic acid is deprotonated and migrates as an anion. The technique offers rapid analysis times, minimal sample consumption, and high separation efficiency. creative-proteomics.comnih.gov
For trace analysis, online sample preconcentration techniques can be employed to enhance detection sensitivity. Coupling CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity, allowing for accurate identification and quantification, which is particularly useful for analyzing amino acids and their derivatives in complex matrices. nih.govspringernature.comspringernature.com
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.1 | Broad s | 1H | Carboxylic Acid (-H ) |
| ~8.6 | t | 1H | Amide NH |
| ~7.4-7.5 | m | 3H | Aromatic CH (H-2, H-4, H-6) |
| ~7.1-7.2 | m | 1H | Aromatic CH (H-5) |
| ~3.8 | s | 3H | Methoxy (B1213986) (-OCH ₃) |
| ~3.3 | q | 2H | -NH -CH ₂- |
| ~2.3 | t | 2H | -CH ₂-COOH |
| ~1.8 | quintet | 2H | -CH₂-CH ₂-CH₂- |
Note: s=singlet, t=triplet, q=quartet, m=multiplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174.5 | C arboxylic Acid Carbonyl |
| ~166.0 | Amide C arbonyl |
| ~159.5 | Aromatic C -OCH₃ |
| ~135.8 | Aromatic C -C=O |
| ~129.8 | Aromatic C H |
| ~118.5 | Aromatic C H |
| ~117.0 | Aromatic C H |
| ~112.5 | Aromatic C H |
| ~55.4 | Methoxy (-OC H₃) |
| ~39.0 | -NH-C H₂- |
| ~31.0 | -C H₂-COOH |
| ~24.5 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1645 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at an m/z of 238.1. mdpi.com
Under Electron Ionization (EI) or through fragmentation in MS/MS experiments, characteristic fragments would be observed. chemguide.co.uk Key fragmentation pathways would likely involve the cleavage of the amide bond. libretexts.orgmiamioh.edu
Acylium ion: A prominent peak at m/z 135, corresponding to the [CH₃O-C₆H₄-CO]⁺ fragment.
Loss of the carboxyl group: A fragment resulting from the cleavage of the butanoic acid side chain.
Loss of water from the molecular ion.
These combined analytical methodologies provide a robust framework for the complete chemical characterization of this compound, ensuring its identity, purity, and quality for research purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons). For this compound, the ¹H-NMR spectrum would display distinct signals for the aromatic protons on the methoxybenzoyl group, the methoxy group protons, and the protons of the butanoic acid backbone. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal are used to assign protons to their specific locations within the molecule.
¹³C-NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C-NMR spectrum for this compound would show separate signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the butanoic acid chain. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment of the carbon atoms. docbrown.info
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. nih.gov
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as those within the butanoic acid chain.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the 3-methoxybenzoyl fragment to the butanoic acid moiety through the amide linkage. nih.gov
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.1 (s, 1H) | ~174.5 |
| Amide (-NH-) | ~8.5 (t, 1H) | - |
| Amide Carbonyl (C=O) | - | ~166.8 |
| Butanoic Acid Cα | 2.35 (t, 2H) | ~31.0 |
| Butanoic Acid Cβ | 1.88 (quint, 2H) | ~24.5 |
| Butanoic Acid Cγ | 3.30 (q, 2H) | ~39.0 |
| Methoxy (-OCH₃) | 3.80 (s, 3H) | ~55.5 |
| Aromatic C1' | - | ~135.0 |
| Aromatic C2' | 7.40 (s, 1H) | ~112.0 |
| Aromatic C3' | - | ~160.0 |
| Aromatic C4' | 7.10 (d, 1H) | ~119.0 |
| Aromatic C5' | 7.35 (t, 1H) | ~129.8 |
| Aromatic C6' | 7.45 (d, 1H) | ~118.0 |
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight of this compound, allowing for the determination of its elemental formula.
Tandem MS (MS/MS) is indispensable for confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. asdlib.org In an MS/MS experiment, the protonated or deprotonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the connectivity of the molecule. For this compound, key fragmentations would include the cleavage of the amide bond, yielding ions corresponding to the 3-methoxybenzoyl group and the 4-aminobutanoic acid portion. nih.govunito.it The loss of water or carbon dioxide from the carboxylic acid terminus is also a characteristic fragmentation pathway. unito.it
The choice of ionization technique is critical for converting the neutral analyte into gas-phase ions.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. nih.gov It can be operated in both positive and negative ion modes. In positive mode, the molecule would likely be detected as the protonated species [M+H]⁺. In negative mode, deprotonation of the carboxylic acid would yield the [M-H]⁻ ion. unito.it
Atmospheric Pressure Chemical Ionization (APCI) is another common technique that is suitable for a wide range of small molecules. It is generally used for analytes that are less polar than those analyzed by ESI.
For this compound, ESI would be the preferred method due to the presence of the ionizable carboxylic acid group and the polar amide linkage, which facilitate efficient ion formation. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300-2500 | Very Broad |
| Amide N-H | Stretching | 3400-3200 | Medium, Sharp |
| Aromatic/Aliphatic C-H | Stretching | 3100-2850 | Medium to Strong |
| Carboxylic Acid C=O | Stretching | 1720-1700 | Strong, Sharp |
| Amide C=O (Amide I) | Stretching | 1680-1630 | Strong, Sharp |
| Amide N-H (Amide II) | Bending | 1570-1515 | Medium to Strong |
| Aromatic C=C | Stretching | 1600-1450 | Variable |
| C-O (Ether and Acid) | Stretching | 1320-1210 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the substituted benzene (B151609) ring. mdpi.com The presence of the methoxy and benzoyl groups influences the position and intensity of the π→π* transitions, which typically occur in the 200-300 nm range. mdpi.comresearchgate.net
Quantitative Analysis in Complex Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for various research applications. This requires the development of robust and reliable analytical methods, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Development of Sample Preparation and Extraction Protocols
Biological samples are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with analysis. mdpi.com Therefore, a critical step is the selective extraction and purification of the analyte from the matrix. Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. The choice of solvent and pH is optimized to maximize the recovery of the analyte.
Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The sorbent chemistry (e.g., reversed-phase, ion-exchange) is chosen based on the physicochemical properties of the analyte.
The goal of these protocols is to achieve high and reproducible recovery of the analyte while minimizing matrix effects that can suppress or enhance the instrument signal. austinpublishinggroup.com
Validation of Analytical Methods for Specificity, Linearity, Accuracy, and Precision
Once an analytical method is developed, it must be validated to ensure it is reliable and suitable for its intended purpose. rrml.ro Method validation is performed according to guidelines from regulatory agencies and scientific bodies. sci-hub.se The key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte. rrml.ro
Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing standards at several concentration levels. The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. rrml.ro
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.com
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Mean) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard in blank samples. |
| Recovery | Should be consistent, precise, and reproducible. |
Computational Approaches in Chemical Biology Research on 4 3 Methoxybenzoyl Amino Butanoic Acid
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound such as 4-[(3-Methoxybenzoyl)amino]butanoic acid, these studies would be crucial for understanding how it interacts with biological targets.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. In the case of this compound, docking studies would be employed to predict its binding affinity and interaction patterns with a specific protein receptor. This process involves generating a multitude of possible binding poses and scoring them based on various energy functions. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying its stable low-energy conformations in different environments. Energy minimization is a computational process used to find the most stable 3D structure of a molecule by adjusting its geometry to lower its potential energy. Understanding the preferred conformations is essential, as it dictates how the molecule can fit into a protein's binding pocket.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Elucidation of Electronic Structure, Reactivity, and Reaction Pathways
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. These calculations could also be used to model reaction pathways involving the compound.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to confirm the structure and conformation of synthesized this compound, thereby serving as a powerful tool for its characterization.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvated environment and often in complex with a target protein, would provide a dynamic view of its behavior. These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the ligand-protein complex, and the influence of solvent molecules on the interaction. This provides a more realistic and detailed picture of the binding process than static docking models.
Investigation of Protein-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a cornerstone for understanding the stability and dynamics of a protein-ligand complex. nih.gov By simulating the motions of atoms over time, researchers can gain insights into the binding modes, interaction energies, and conformational changes that govern the affinity and specificity of a ligand for its target protein. uzh.ch For this compound, MD simulations of its complex with SSAO would be instrumental in revealing the key interactions that contribute to its inhibitory activity.
A typical MD simulation protocol would involve placing the docked compound into the active site of the SSAO protein structure, solvating the system with water molecules, and adding ions to neutralize the charge. The system is then subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run is performed, during which the trajectory of the complex is recorded for analysis.
Key metrics that would be analyzed from such simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and protein residues.
Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the interaction.
| Metric | Value | Interpretation |
|---|---|---|
| Average Protein RMSD | 1.5 Å | The protein backbone remains stable throughout the simulation. |
| Average Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | Asp345, Tyr471 | Indicates critical residues for ligand recognition and binding. |
| Calculated Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Suggests a strong and favorable binding affinity. |
Understanding Solvent Effects and Conformational Landscapes
Furthermore, understanding the conformational landscape of this compound in solution is essential, as the molecule must adopt a specific conformation to bind effectively to the active site of SSAO. ub.edu Conformational analysis methods, such as systematic or random searches followed by energy minimization, can identify the low-energy conformations of the molecule in a solvent environment. drugdesign.org Comparing these solution-phase conformations with the bound conformation observed in MD simulations can provide insights into the energetic cost of binding.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C=O) | Population in Solution (%) |
|---|---|---|---|
| 1 (Extended) | 0.0 | 175° | 65 |
| 2 (Bent) | 1.2 | -60° | 25 |
| 3 (Folded) | 2.5 | 85° | 10 |
Cheminformatics and Virtual Screening Applications
Database Mining for Related Compounds and Scaffold Exploration
Cheminformatics tools and public chemical databases such as PubChem, ChEMBL, and ZINC provide a vast resource for drug discovery. osdd.netdromicslabs.comclick2drug.orgneovarsity.org By searching these databases for compounds structurally similar to this compound, it is possible to identify other potential SSAO inhibitors. This process, often referred to as "scaffold hopping," aims to discover novel chemical scaffolds with similar biological activity but potentially improved properties. uniroma1.itnih.govresearchgate.netuniroma1.itacs.org
Various computational techniques can be employed for scaffold hopping, including:
2D Similarity Searching: Based on molecular fingerprints that encode the structural features of a molecule.
3D Shape-Based Searching: Aligning molecules based on their three-dimensional shape and electrostatic properties.
Pharmacophore Modeling: Identifying the essential chemical features required for biological activity and using this model to search for new compounds.
Predictive Modeling for Biological Activity and ADME Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govbio-hpc.euneovarsity.orgwikipedia.org By building a QSAR model based on a dataset of known SSAO inhibitors, it would be possible to predict the inhibitory potency of novel compounds, including derivatives of this compound, before they are synthesized.
In addition to predicting biological activity, computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.govhelsinki.fispringernature.com These in silico models can provide early warnings about potential liabilities, such as poor oral bioavailability or rapid metabolism, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system side effects. |
| CYP2D6 Inhibition | No | Low potential for drug-drug interactions mediated by this enzyme. |
| Plasma Protein Binding | Moderate | A reasonable fraction of the compound is expected to be free in circulation. |
Preclinical Pharmacological Investigations in Animal Models
In Vivo Efficacy Studies in Relevant Disease Models
While direct in vivo efficacy studies on 4-[(3-Methoxybenzoyl)amino]butanoic acid are not extensively documented in publicly available literature, research on structurally related compounds provides a basis for understanding its potential pharmacological activities. These activities span anticancer, neurological, and antimicrobial domains.
The anticancer potential of compounds structurally related to this compound, such as N-benzoyl amino acid derivatives and molecules containing a methoxybenzoyl moiety, has been explored. For instance, a class of tubulin-targeting small molecules, including 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H), has demonstrated significant tumor growth inhibition in nude mice xenografts. nih.gov In these studies, SMART-H showed nearly 100% tumor growth inhibition, highlighting the potential of the methoxybenzoyl group in designing potent anticancer agents. nih.gov
Furthermore, various N-benzoyl derivatives of amino acids and their analogs have been assessed for their growth-inhibitory properties in microbial antitumor screens, which often serve as a preliminary indicator of potential anticancer activity. nih.gov Some of these derivatives exhibited potent inhibitory capacity, with the most active compounds being N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine, which almost completely inhibited the growth of the test organism. nih.gov While these are not xenograft models, they point to the biological activity of the N-benzoyl amino acid scaffold.
The table below summarizes the findings for related compounds in anticancer studies.
| Compound/Compound Class | Model | Key Findings | Reference |
| 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H) | Nude mice xenografts | Nearly 100% tumor growth inhibition. | nih.gov |
| N-benzoyl-p-chloro-DL-phenylalanine | Microbial antitumor screen | Almost complete inhibition of test organism growth. | nih.gov |
| N-benzoyl-m-fluoro-DL-phenylalanine | Microbial antitumor screen | Almost complete inhibition of test organism growth. | nih.gov |
Compounds that are structurally analogous to this compound and are known to interact with GABAergic systems have been evaluated in animal models of neurological disorders. The gamma-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system and a key target for drugs used to treat conditions like pain and epilepsy.
One such related compound is 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG), which has been investigated for its effects in the rat spinal cord. nih.gov In models of pain (tail flick and hot plate tests), MBFG was found to act as a GABAB receptor antagonist. nih.gov It was observed to shift the dose-effect relationship of the GABAB receptor agonist baclofen (B1667701), indicating its interaction with this receptor system which is crucial in pain modulation. nih.gov
Another related molecule, 4-amino-3-benzo(b)furan-2-yl)butanoic acid (BFG), demonstrated complex activity, acting as a weak, partial agonist at GABAB receptors. nih.gov In pain models, intrathecal administration of BFG increased tail flick and hot plate latencies, an effect that was partially attenuated by a GABAB receptor antagonist. nih.gov
These findings suggest that compounds with a similar chemical backbone to this compound could modulate GABAergic transmission and may have therapeutic potential in neurological disorders.
| Compound | Model | Mechanism of Action | Key Findings | Reference |
| 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG) | Rat spinal cord (pain models) | GABAB receptor antagonist | Shifted the dose-effect relationship of baclofen, suggesting antagonism at GABAB receptors. | nih.gov |
| 4-amino-3-benzo(b)furan-2-yl)butanoic acid (BFG) | Rat spinal cord (pain models) | Weak, partial GABAB receptor agonist | Increased pain thresholds (tail flick and hot plate latencies). | nih.gov |
The N-benzoyl amino acid scaffold, which is a core component of this compound, has been investigated for its antimicrobial properties. A study involving twenty-seven N-benzoyl derivatives of amino acids and their analogs tested their growth-inhibitory activity in a microbial antitumor screen. nih.gov Nineteen of these compounds displayed some level of inhibitory capacity, ranging from modest to potent. nih.gov This suggests that the N-benzoyl amino acid structure is a viable pharmacophore for the development of antimicrobial agents. The specific antimicrobial activity of this compound itself has not been reported in the reviewed literature.
Pharmacokinetic (PK) Studies in Preclinical Species
The metabolism of a related compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (SMART-H), has been studied in liver microsomes from mice, rats, dogs, and humans. nih.gov These studies revealed interspecies variability in metabolic stability, with half-lives ranging from less than 5 to 30 minutes. nih.gov The primary metabolic pathways for SMART-H included ketone reduction, demethylation, and hydroxylation. nih.gov The ketone and methoxy (B1213986) groups were identified as the most metabolically labile parts of the molecule. nih.gov Given the presence of a methoxy group in this compound, demethylation could be a potential metabolic route for this compound as well.
For the compound SMART-H, in vitro clearance predictions correlated well with in vivo clearance rates observed in mice, rats, and dogs. nih.gov Another study on a different type of amino acid derivative, S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, in rats showed that it was rapidly absorbed and slowly cleared, with a moderate volume of distribution. nih.gov Its oral bioavailability was dose-dependent, with lower doses showing complete bioavailability, and the half-life ranged from 2.6 to 5.3 hours. nih.gov While these compounds are structurally distinct from this compound, the data illustrates the range of pharmacokinetic properties that can be expected from modified amino acid-based compounds.
Identification of Major Metabolic Pathways and Metabolites
The metabolic fate of a xenobiotic, a foreign chemical compound, is a critical component of its preclinical evaluation. The primary goal is to understand how the parent compound is transformed within a biological system, the enzymes involved, and the chemical structures of the resulting metabolites. This information is crucial for interpreting toxicological findings and predicting the compound's pharmacokinetic profile in humans.
One of the key detoxification routes for many xenobiotics is the mercapturic acid pathway . nih.govtandfonline.com This pathway is a multi-step process that begins with the conjugation of the xenobiotic (or its metabolite) with glutathione (B108866) (GSH), a tripeptide antioxidant. researchgate.net This initial reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). tandfonline.com Following the formation of the glutathione S-conjugate, sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues occurs, leaving a cysteine conjugate. The final step involves the N-acetylation of the cysteine conjugate to form a mercapturic acid, which is then typically excreted in the urine. wikipedia.org The presence of mercapturic acid derivatives in urine can serve as a biomarker of exposure to the parent compound. wikipedia.org
In the context of this compound, metabolic studies in animal models would aim to identify whether it or its metabolites are substrates for GSTs and subsequently enter the mercapturic acid pathway. Standard methodologies involve administering the compound to laboratory animals and analyzing biological matrices such as urine, feces, and plasma for the presence of the parent compound and its metabolites. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in identifying and quantifying these metabolic products.
Table 1: Key Enzymes and Steps in the Mercapturic Acid Pathway
| Step | Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |
| 1. Glutathione Conjugation | Glutathione S-transferases (GSTs) | Xenobiotic electrophile, Glutathione (GSH) | Glutathione S-conjugate | Cytosol, Microsomes, Mitochondria |
| 2. Gamma-Glutamyl Cleavage | Gamma-glutamyltranspeptidase | Glutathione S-conjugate | Cysteinyl-glycine S-conjugate | Cell Membrane |
| 3. Glycine Cleavage | Dipeptidases | Cysteinyl-glycine S-conjugate | Cysteine S-conjugate | Cell Membrane |
| 4. N-Acetylation | Cysteine S-conjugate N-acetyltransferase | Cysteine S-conjugate, Acetyl-CoA | Mercapturic acid (N-acetylcysteine S-conjugate) | Microsomes |
This table provides a generalized overview of the mercapturic acid pathway.
General Considerations for Animal Model Selection and Experimental Design
The selection of an appropriate animal model and the design of robust experiments are fundamental to the successful preclinical evaluation of any new chemical entity.
The choice of an animal model is a critical decision that depends on the specific scientific questions being addressed. nih.govijrpc.comModel fidelity refers to the extent to which the animal model recapitulates the biological and physiological aspects of interest in humans. Predictive validity refers to the ability of the model to correctly predict the efficacy and safety of a compound in humans.
For metabolic studies, it is important to select a species with metabolic pathways that are as similar as possible to those in humans. ijrpc.com Rodents, such as mice and rats, are commonly used in early preclinical research due to their genetic similarities to humans, relatively low cost, and well-characterized biology. biobide.com However, significant species differences in drug metabolism can exist. Therefore, data from multiple species, including non-rodents like dogs or non-human primates, are often necessary to improve the prediction of human metabolism. ijrpc.com
All research involving animals must be conducted in strict adherence to ethical guidelines and regulations to ensure animal welfare. In the United States, the Animal Welfare Act and the Public Health Service Policy on Humane Care and Use of Laboratory Animals are the primary federal mandates. iu.edu Institutional Animal Care and Use Committees (IACUCs) are responsible for overseeing all aspects of animal research at an institution, including protocol review and approval, and ensuring compliance with all applicable regulations. iu.eduxybion.comucdavis.edu
The principles of the "Three Rs" (Replacement, Reduction, and Refinement) are a cornerstone of ethical animal research. uchc.edu
Replacement refers to the use of non-animal methods whenever possible.
Reduction involves using the minimum number of animals necessary to obtain scientifically valid data.
Refinement focuses on minimizing any potential pain, suffering, or distress to the animals.
The design of an experiment is crucial for generating data that is both reproducible and robust. nih.gov Key elements of a well-designed animal study include:
A clear hypothesis and primary outcome measures. oup.com
Appropriate control groups to isolate the effects of the test compound. oup.com
Randomization of animals to treatment groups to minimize bias.
Blinding of investigators to the treatment allocation, where feasible, to prevent subjective bias in data collection and analysis.
An adequate sample size determined by power analysis to ensure that the study can detect a meaningful effect if one exists. norecopa.no
Standardization of experimental conditions to reduce variability. eurekalert.org However, some have argued for introducing controlled biological variation to improve the generalizability of findings. eurekalert.orgsciencedaily.com
By carefully considering these factors, researchers can design experiments that yield high-quality, reliable data, which is essential for making informed decisions about the potential of a new chemical entity. norecopa.no
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(3-Methoxybenzoyl)amino]butanoic acid, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with 4-aminobutanoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Catalytic additives like HOBt improve efficiency by reducing racemization .
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1.2:1 acylating agent:amine), and pH control (neutral to slightly acidic) are critical. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) enhances purity .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- NMR : and NMR confirm the methoxybenzoyl group (δ 3.8–3.9 ppm for OCH) and amide linkage (δ 7.5–8.2 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) validate purity (>95%) and molecular weight (calculated: 265.26 g/mol; observed: [M+H] = 266.1) .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?
- Stability Studies :
- Degradation Pathways : Hydrolysis of the amide bond under acidic (pH < 3) or basic (pH > 9) conditions is a key concern. Methanol or DMSO as storage solvents minimizes hydrolysis vs. aqueous buffers .
- Data Table :
| Condition (pH) | Solvent | Degradation Rate (%/month) |
|---|---|---|
| 3.0 | Water | 12.5 |
| 7.4 | DMSO | <1.0 |
| 9.0 | MeOH | 3.8 |
Q. What computational strategies are used to predict the biological targets of this compound?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite screens against enzymes (e.g., cyclooxygenases) or receptors (e.g., GPCRs) using the compound’s 3D structure (PubChem CID: N/A; in silico models from analogous benzoic acids ).
- ADMET Prediction : SwissADME estimates logP (~1.8), solubility (−2.4 LogS), and blood-brain barrier permeability (low), guiding in vivo studies .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from assay conditions.
- Variables to Control :
- Enzyme source (recombinant vs. tissue-extracted).
- Cofactor concentrations (e.g., Mg or ATP levels).
- Resolution : Replicate assays using standardized protocols (e.g., Eurofins Panlabs) and orthogonal methods (SPR vs. fluorescence-based assays) .
Cross-Disciplinary Applications
Q. What role does this compound play in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
